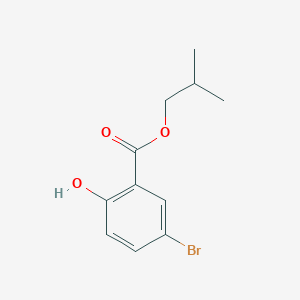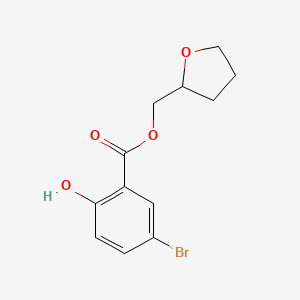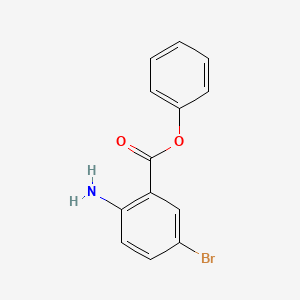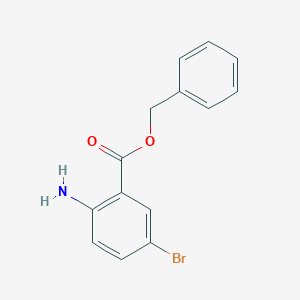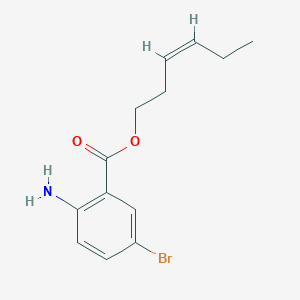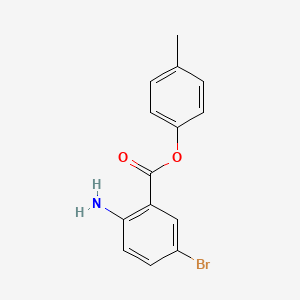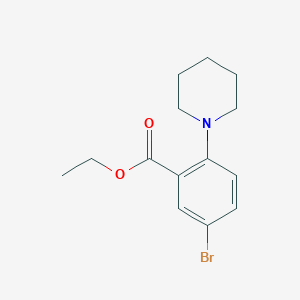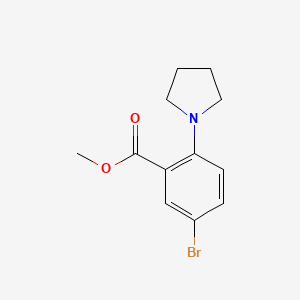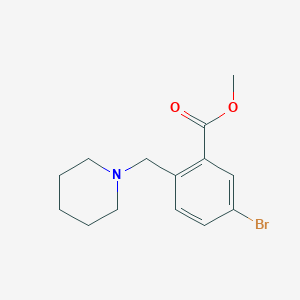
Methyl 2-(benzylamino)-5-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(benzylamino)-5-bromobenzoate” is a chemical compound with the linear formula C15H15NO2 . It is a derivative of benzoic acid, where the hydrogen of the carboxyl group is replaced by a methyl group, and one of the hydrogens on the benzene ring is replaced by a benzylamino group .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 2-amino-5-hydroxybenzoate with (bromomethyl)benzene and potassium carbonate in DMF at room temperature . The mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triclinic crystal system . The crystal structure parameters are as follows: a = 5.757 (3) Å, b = 12.106 (5) Å, c = 13.139 (6) Å, α = 93.725 (12)°, β = 92.508 (15)°, γ = 92.508 (15)° .Properties
CAS No. |
1131587-77-3 |
|---|---|
Molecular Formula |
C15H14BrNO2 |
Molecular Weight |
320.18 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-5-bromobenzoate |
InChI |
InChI=1S/C15H14BrNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 |
InChI Key |
CDUZFDBBVFOGDR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


